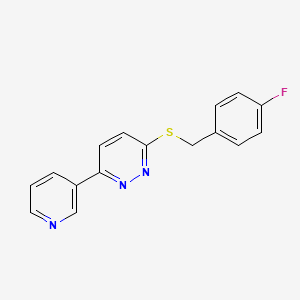

3-((4-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-((4-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine” is a complex organic molecule that contains several functional groups. It has a pyridazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is a thioether group that connects to a fluorobenzyl group. Another pyridin ring is attached to the pyridazine ring.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridazine ring, followed by the introduction of the thioether and fluorobenzyl groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyridazine ring, the sulfur atom in the thioether group, and the fluorine atom in the fluorobenzyl group would all contribute to its overall structure and properties.Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of the pyridazine and pyridin rings, the thioether group, and the fluorobenzyl group suggest that it could participate in a variety of chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. Again, without specific data, it’s difficult to provide a detailed analysis of these properties for this compound.Scientific Research Applications

Synthesis and Biological Activity

Pyridopyridazine derivatives, including structures similar to "3-((4-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine," have been extensively reviewed for their synthesis and broad spectrum of biological activities. These derivatives demonstrate antitumor, antibacterial, analgesic, and diuretic activities, and have been identified as selective inhibitors for phosphodiesterases. The diverse biological activity of pyridopyridazine derivatives highlights their importance in the development of new therapeutic compounds (Wojcicka & Nowicka-Zuchowska, 2018).

Optoelectronic Materials

Quinazolines and pyrimidines, which share structural similarities with pyridazine derivatives, have found significant applications in optoelectronic materials. These compounds have been employed in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, showcasing their versatility beyond biological applications (Lipunova et al., 2018).

Organic Synthesis and Catalysis

The review on the reactivity of water with azines, including pyridazine, in their excited states provides fundamental insights into excited-state hydrogen bonding. This understanding can potentially influence the design of novel chemical reactions involving pyridazine derivatives, underlining their significance in organic synthesis and catalysis (Reimers & Cai, 2012).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. These might include its toxicity, flammability, and reactivity. Without specific data, it’s difficult to provide a detailed analysis of the safety and hazards associated with this compound.

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it shows promising activity in biological systems, it could be studied further as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied in the context of synthetic chemistry or materials science.

properties

IUPAC Name |

3-[(4-fluorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3S/c17-14-5-3-12(4-6-14)11-21-16-8-7-15(19-20-16)13-2-1-9-18-10-13/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGJJJVUGSMOSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid](/img/structure/B2447445.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B2447450.png)

![2-(5-Bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2447452.png)

![[8,8-Dimethyl-9-(3-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbut-2-enoate](/img/structure/B2447460.png)

![N-{5-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-ethylphenoxy)acetamide](/img/structure/B2447461.png)

![2-(chloromethyl)-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2447464.png)